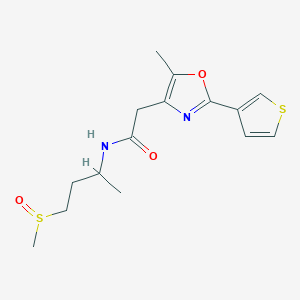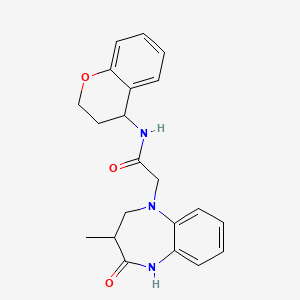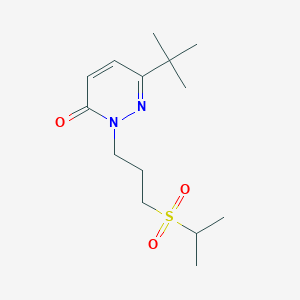![molecular formula C16H21N5O3 B6970026 1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B6970026.png)
1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxadiazole ring through the reaction of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. The pyrrolidine-2,5-dione moiety can be introduced via a cyclization reaction involving a suitable amine and an anhydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents that can stabilize intermediates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could lead to a more saturated derivative.
Aplicaciones Científicas De Investigación
1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a biological response. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-2,5-dione include other oxadiazole derivatives and pyrrolidine-2,5-dione derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which can lead to distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
1-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-16(2,3)15-18-12(19-24-15)9-21-13(22)6-11(14(21)23)5-10-7-17-20(4)8-10/h7-8,11H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWZURKBNIQCDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)CN2C(=O)CC(C2=O)CC3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-cyano-4-fluoro-N-methyl-N-[2-(oxan-4-yl)ethyl]benzenesulfonamide](/img/structure/B6969944.png)

![4-[(4-cyanophenyl)methyl]-N-(2,2-difluoroethyl)piperazine-1-carboxamide](/img/structure/B6969955.png)

![N,4-dimethyl-3-[[3-(3-methylpyridin-2-yl)cyclohexyl]amino]benzamide](/img/structure/B6969967.png)
![1-[1-(2-Fluorophenyl)propan-2-ylamino]hex-5-yn-2-ol](/img/structure/B6969969.png)
![N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethanamine](/img/structure/B6969975.png)
![(3-Methoxy-4-methylphenyl)-[4-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]piperazin-1-yl]methanone](/img/structure/B6969981.png)
![N-[1-(2,2-difluoroethyl)pyrazol-4-yl]-4-phenyl-1,4-diazepane-1-carboxamide](/img/structure/B6969995.png)

![1-[(2-Methylphenyl)methylsulfonyl]-4-(1-methylpyrazol-4-yl)piperazine](/img/structure/B6970007.png)
![tert-butyl (3aS,6aR)-2-(3-hydroxypyridine-2-carbonyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylate](/img/structure/B6970013.png)
![2-[(4-bromo-1-methylpyrrol-2-yl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B6970031.png)
![N-[(2-methyl-1-benzofuran-3-yl)methyl]-1-(1-methylimidazol-2-yl)ethanamine](/img/structure/B6970033.png)
